molecular formula C28H24N2O6 B1208295 Redoxal CAS No. 52962-95-5

Redoxal

Cat. No.: B1208295
CAS No.: 52962-95-5
M. Wt: 484.5 g/mol
InChI Key: IQZIRNIZQHVBMB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Redoxal can be synthesized through a series of chemical reactions involving the condensation of specific aromatic amines with aldehydes. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization and filtration, are employed to obtain high-purity this compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Redoxal undergoes various chemical reactions, including:

    Oxidation-Reduction (Redox) Reactions: These reactions involve the transfer of electrons between this compound and other chemical species, altering the oxidation state of the compound.

    Substitution Reactions: this compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used to oxidize this compound.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are employed for reduction reactions.

    Solvents: Organic solvents such as ethanol and dimethyl sulfoxide are frequently used to dissolve this compound and facilitate reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Redoxal has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions to study electron transfer mechanisms.

    Biology: Investigated for its role in modulating enzyme activities and cellular redox states.

    Medicine: Explored as a potential antiviral agent, particularly against human immunodeficiency virus type 1, by enhancing the activity of APOBEC3G.

    Industry: Utilized in the development of redox-active materials for electronic devices and sensors .

Mechanism of Action

Redoxal exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase, which is crucial for de novo pyrimidine biosynthesis. This inhibition leads to a decrease in pyrimidine nucleotide levels, thereby suppressing viral replication. Additionally, this compound stabilizes the APOBEC3G protein, enhancing its antiviral activity by preventing its degradation by the HIV-1 Vif protein .

Comparison with Similar Compounds

Redoxal’s unique properties and diverse applications make it a valuable compound in scientific research and pharmaceutical development.

Properties

IUPAC Name

2-[4-[4-(2-carboxyanilino)-3-methoxyphenyl]-2-methoxyanilino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O6/c1-35-25-15-17(11-13-23(25)29-21-9-5-3-7-19(21)27(31)32)18-12-14-24(26(16-18)36-2)30-22-10-6-4-8-20(22)28(33)34/h3-16,29-30H,1-2H3,(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZIRNIZQHVBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC3=CC=CC=C3C(=O)O)OC)NC4=CC=CC=C4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201004
Record name 2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)diimino)bis-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52962-95-5
Record name 2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)diimino)bis-benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052962955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Redoxal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73735
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)diimino)bis-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-BIS-(2-CARBOXYPHENYLAMINO)-3,3'-DIMETHOXYBIPHENYL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2'-((3,3'-DIMETHOXY(1,1'-BIPHENYL)-4,4'-DIYL)DIIMINO)BIS-BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0VK2156M5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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